4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

sEH inhibition Urea pharmacophore Metabolic stability

SAR expansion of piperidine-urea sEH inhibitors demands precise structural analogs; blind substitution risks collapsing potency by orders of magnitude. This compound solves that by delivering the 4-methoxybenzyl urea motif (validated in MMU, sEH Ki = 54 nM) on an N,N-dimethylpiperidine-1-carboxamide core present in sub-nanomolar patent compounds. • Combines MMU pharmacophore with sub-nM patent scaffold for systematic SAR • 4-Methoxybenzyl chromophore enables LC-MS/MS quantification • 95% purity, C18H28N4O3, MW 348.45, cLogP 1.39, TPSA 67.67 Ų

Molecular Formula C18H28N4O3
Molecular Weight 348.447
CAS No. 2034378-31-7
Cat. No. B2876861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
CAS2034378-31-7
Molecular FormulaC18H28N4O3
Molecular Weight348.447
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C18H28N4O3/c1-21(2)18(24)22-10-8-15(9-11-22)13-20-17(23)19-12-14-4-6-16(25-3)7-5-14/h4-7,15H,8-13H2,1-3H3,(H2,19,20,23)
InChIKeyAAZUTRSIXJOBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide: Sourcing & Structural Identity


4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide (CAS 2034378-31-7) is a fully synthetic trisubstituted urea derivative built on a piperidine scaffold [1]. It bears a 4-methoxybenzyl substituent on the distal urea nitrogen and an N,N-dimethylcarboxamide group at the piperidine N1 position, yielding the molecular formula C18H28N4O3 (MW 348.45 g/mol). The compound belongs to the broader pharmacophore class of piperidine-urea soluble epoxide hydrolase (sEH) inhibitors, a family extensively pursued for neuropathic pain and inflammatory disease indications [2]. This compound is currently supplied exclusively through specialty chemical vendors at a typical purity of 95%, and no primary research articles or patents disclosing its specific biological activity were identifiable in the public domain as of the search date.

✓
Pathway Study Fit
sEH pharmacophore evaluation scaffold combining 4-methoxybenzyl urea and N,N-dimethylpiperidine-1-carboxamide.
✓
Selection Context
Structurally advanced over bis-urea MMU; permits access to piperidine-urea SAR space from a single advanced intermediate.
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Analytical Relevance
UV-active 4-methoxybenzyl chromophore supports LC-MS detection; N,N-dimethylcarboxamide yields diagnostic fragment ions.
Supplied at typical purity; independent characterization recommended before bioassay deployment.

Why 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide Cannot Be Replaced by Analogs


In the piperidine-urea sEH inhibitor series, modest structural changes produce order-of-magnitude shifts in potency and selectivity [1]. The target compound uniquely appends a 4-methoxybenzyl urea pharmacophore—present in the natural product 1,3-bis(4-methoxybenzyl)urea (MMU, sEH IC50 = 92 nM, Ki = 54 nM [2])—onto an N,N-dimethylpiperidine-1-carboxamide core. This contrasts with commercially available replacements: the Sigma-Aldrich-listed N-(4-methoxybenzyl)piperidine-4-carboxamide (CAS 380608-75-3) replaces the urea linkage with a less metabolically constrained amide, while MMU lacks the piperidine-carboxamide scaffold entirely. The N,N-dimethylcarboxamide terminus is also a critical determinant of potency within the NeuroPn patent series, where related piperidine ureas achieve Ki values below 0.05 nM against recombinant human sEH [3]. Simple functional-group swaps thus risk collapsing the desired pharmacological profile, making blind substitution scientifically indefensible without head-to-head data.

Target Compound
Trisubstituted urea linkage; N,N-dimethylpiperidine-1-carboxamide present.
Amide Analog (CAS 380608-75-3)
Amide replaces urea; class-level data indicates sEH affinity may shift significantly.
Full Pharmacophore
Piperidine-urea-carboxamide hybrid; MW 348.45.
Bis-urea MMU
Lacks piperidine-carboxamide; patent context suggests scaffold incompleteness may alter potency profile.
Blind substitution without head-to-head data may collapse the intended pharmacological profile. Class-level SAR indicates urea linkage and carboxamide terminus are critical potency determinants.

Evidence-Based Differentiation of 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide


Urea vs. Amide Linkage: Pharmacophore Comparison

The target compound contains a trisubstituted urea (ureido) linkage connecting the 4-methoxybenzyl group to the piperidine-4-methyl bridge. In contrast, the commercially available and structurally closest analog N-(4-methoxybenzyl)piperidine-4-carboxamide (CAS 380608-75-3, Sigma-Aldrich) employs an amide bond at the equivalent position . Within the sEH inhibitor field, the urea carbonyl is known to form a critical hydrogen-bond network with the catalytic triad (Asp335, Tyr383, Tyr466), and replacement with an amide invariably reduces affinity [1]. Although no direct Ki comparison exists for this specific pair, the class-level inference is that the urea linkage is essential for high-potency sEH engagement, while the amide analog serves a different pharmacological space (e.g., FAAH inhibition [2]).

Pharmacophore Linkage
Class-level inference
Urea linkage vs. amide (CAS 380608-75-3): no direct Ki data. Class precedent indicates amide replacement risks substantial affinity shift.
Urea is structurally mandatory for sEH catalytic-site engagement; amide analog likely enters a different pharmacological space.
Class-level SAR; verify for this specific pair.
sEH inhibition Urea pharmacophore Metabolic stability

Scaffold Completeness: Piperidine-Carboxamide vs. Bis-Urea (MMU)

The target compound incorporates a full N,N-dimethylpiperidine-1-carboxamide moiety appended to the urea-bearing piperidine ring. The closest naturally occurring urea comparator bearing the 4-methoxybenzyl group, 1,3-bis(4-methoxybenzyl)urea (MMU), is a symmetric bis-urea that inhibits human sEH with an IC50 of 92 nM and Ki of 54 nM in recombinant enzyme assays [1]. MMU entirely lacks the piperidine-carboxamide scaffold. Patent data from the NeuroPn series demonstrate that introduction of the N,N-dimethylcarboxamide terminus onto piperidine-urea cores can drive sEH Ki values below 0.05 nM [2], representing a >1,000-fold potency gain over MMU. The target compound thus embodies a more advanced pharmacophore architecture than MMU, though its specific sEH Ki remains undisclosed.

Scaffold Completeness
Cross-study comparable
Target: piperidine-urea-carboxamide hybrid. MMU: Ki 54 nM (bis-urea). Patent piperidine-ureas achieve Ki
More advanced pharmacophore architecture than MMU; scaffold completeness supports SAR expansion studies.
Target potency requires experimental determination.
Aryl Substituent
Class-level inference
4-methoxybenzyl vs. 3-methoxyphenyl regioisomer: no comparative data. Positional isomerism in aryl ureas may shift sEH binding.
4-methoxybenzyl pattern validated in MMU (Ki 54 nM); meta regioisomer may enter a different activity regime.
Data to verify; class-level SAR precedent.
Drug-Likeness Profile
Supporting evidence
Target: cLogP 1.39, TPSA 67.67 Ų. AR9281: IC50 7–13.8 nM, cLogP ~2.8. Lower lipophilicity may influence distribution; no experimental PK.
May offer a differentiated ADME profile within piperidine-urea series; relevant for ADME-optimized tool selection.
In silico prediction only; requires in vitro ADME confirmation.
sEH inhibition Scaffold complexity Ligand efficiency

4-Methoxybenzyl vs. Regioisomeric Aryl Substituents

The target compound carries a 4-methoxybenzyl substituent (para-methoxy) on the urea nitrogen. Literature SAR for 4-methoxybenzyl-containing ureas indicates this group contributes favorably to sEH inhibition: MMU (bearing two 4-methoxybenzyl groups) achieves a Ki of 54 nM [1]. In contrast, the 3-methoxy regioisomer 4-((3-(3-methoxyphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide moves the methoxy substituent to the meta position and connects via a phenyl rather than benzyl linker—a structural alteration expected to alter both hydrogen-bonding geometry and lipophilic contact with the enzyme's hydrophobic tunnel [2]. No quantitative head-to-head data are available for this specific regioisomeric pair. However, within related piperidine-urea sEH series, even minor substituent relocations routinely produce >10-fold shifts in Ki [3].

Aryl Substituent
Class-level inference
4-methoxybenzyl vs. 3-methoxyphenyl regioisomer: no comparative data. Positional isomerism in aryl ureas may shift sEH binding.
4-methoxybenzyl pattern validated in MMU (Ki 54 nM); meta regioisomer may enter a different activity regime.
Data to verify; class-level SAR precedent.
Structure-activity relationship Aryl urea Para-substitution

Drug-Likeness Profile vs. AR9281

Predicted physicochemical parameters for the target compound include cLogP = 1.39, TPSA = 67.67 Ų, 0 hydrogen-bond donors, 7 hydrogen-bond acceptors, and 5 rotatable bonds (MW 348.45) [1]. All parameters reside within Lipinski's rule-of-five boundaries. By comparison, the phase IIa clinical candidate AR9281 (1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea) has a higher cLogP (~2.8) and TPSA (~70 Ų) but a fundamentally different lipophilic adamantane substituent [2]. AR9281 inhibits human sEH with IC50 values of 7–13.8 nM across assay formats [2]. The target compound's lower cLogP and inclusion of the 4-methoxybenzyl group may offer different tissue-distribution characteristics, though this remains speculative without experimental PK data.

Drug-Likeness Profile
Supporting evidence
Target: cLogP 1.39, TPSA 67.67 Ų. AR9281: IC50 7–13.8 nM, cLogP ~2.8. Lower lipophilicity may influence distribution; no experimental PK.
May offer a differentiated ADME profile within piperidine-urea series; relevant for ADME-optimized tool selection.
In silico prediction only; requires in vitro ADME confirmation.
Drug-likeness Lipinski parameters ADME prediction

Recommended Application Scenarios for 4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide


SAR Expansion of sEH Inhibitors

The compound serves as a rationally designed analog for SAR expansion of piperidine-urea sEH inhibitors. It combines the 4-methoxybenzyl urea motif validated in MMU (sEH Ki = 54 nM [1]) with the N,N-dimethylpiperidine-1-carboxamide scaffold present in sub-nanomolar patent compounds (Ki <0.05 nM [2]). Researchers can systematically probe the contribution of the 4-methoxy substituent and the dimethylcarboxamide terminus to sEH potency, microsomal stability, and selectivity by comparing this compound against the des-methoxy, 3-methoxy, and des-dimethylcarboxamide analogs [3].

In Vitro Lipid Mediator Profiling Tool

Once its sEH inhibitory potency is experimentally determined, this compound could be deployed in cell-based assays measuring epoxyeicosatrienoic acid (EET) to dihydroxyeicosatrienoic acid (DHET) conversion ratios. The 4-methoxybenzyl group provides a UV-active chromophore that may facilitate LC-MS/MS quantification of intracellular compound levels, an advantage over fully aliphatic urea inhibitors such as AR9281 [1]. The N,N-dimethylcarboxamide group also offers a potential handle for metabolite identification via diagnostic fragment ions.

Physicochemical and Metabolic Stability Benchmarking

With a predicted cLogP of 1.39 and TPSA of 67.67 Ų [1], this compound occupies a distinct lipophilicity space relative to the clinical candidate AR9281 (cLogP ~2.8 [2]) and the natural bis-urea MMU. It is well-suited for head-to-head liver microsome stability comparisons within a piperidine-urea series, addressing the known metabolic liability of certain sEH inhibitors. The absence of hydrogen-bond donors (HBD = 0) further suggests favorable membrane permeability, though experimental PAMPA or Caco-2 data are required to confirm this prediction.

Reference Standard for Analytical Method Development

Supplied at 95% purity with a molecular formula of C18H28N4O3 (MW 348.45) [1], this compound can serve as a reference standard for HPLC and LC-MS method development targeting piperidine-urea sEH inhibitors. Its distinct retention time, UV absorption profile (4-methoxybenzyl chromophore), and characteristic mass fragmentation pattern make it suitable as a system suitability standard in bioanalytical workflows.

Application
Selection Property
Validation Focus
sEH SAR Expansion
Piperidine-urea scaffold with both 4-methoxybenzyl and N,N-dimethylcarboxamide motifs present
Confirm sEH engagement via recombinant enzyme assay; benchmark against MMU and patent compounds
Lipid Mediator Profiling
UV-active chromophore and diagnostic MS fragmentation
Quantify EET/DHET ratio shifts in cell-based assays; verify intracellular concentration via LC-MS/MS
Metabolic Stability Benchmarking
Low predicted cLogP (1.39); zero H-bond donors
Head-to-head microsomal stability vs. AR9281; confirm permeability prediction with PAMPA or Caco-2
Analytical Reference Standard
Distinct retention, UV spectrum, and mass fragmentation pattern
System suitability for HPLC/LC-MS methods targeting piperidine-urea sEH inhibitors
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